2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
CAS No.: 891867-78-0
Cat. No.: VC11907362
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891867-78-0 |
|---|---|
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H17N3O4/c1-26-16-9-5-8-15(12-16)22-11-10-21(18(24)19(22)25)13-17(23)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23) |
| Standard InChI Key | ZKLCWBUOJTWEQK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
2-[4-(3-Methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide (molecular formula: , molecular weight: 416.4 g/mol) belongs to the tetrahydropyrazine-dione class, featuring a six-membered heterocyclic ring with two ketone groups (dioxo) and a methoxyphenyl substitution at the 4-position . The N-phenylacetamide moiety is attached to the pyrazine ring via a methylene bridge, enhancing its potential for hydrogen bonding and π-stacking interactions (Figure 1) .
Structural Analysis
The compound’s core structure shares homology with PubChem CID 22520467, differing only in the substitution at the acetamide’s phenyl group (phenyl vs. 2-ethoxyphenyl) . X-ray crystallography of related analogs reveals planar aromatic systems and intramolecular hydrogen bonds between the acetamide’s carbonyl oxygen and the pyrazine ring’s NH group, stabilizing the conformation . The methoxy group at the 3-position of the phenyl ring influences electronic distribution, potentially modulating solubility and receptor binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.4 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (carbonyl oxygens, methoxy) |
| Topological Polar Surface Area | 107 Ų |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the tetrahydropyrazine-dione core followed by acetamide coupling. A representative pathway is outlined below:
Core Formation
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Condensation Reaction: 3-Methoxyphenylglyoxal reacts with urea in acidic conditions to form the tetrahydropyrazine-dione ring .
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Oxidation: The intermediate is oxidized using potassium permanganate to introduce the dioxo groups .
Acetamide Coupling
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Alkylation: The pyrazine nitrogen is alkylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
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Amidation: The resulting chloro intermediate reacts with aniline under nucleophilic substitution conditions to yield the final product .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | HCl (cat.), ethanol, reflux | 65–70 |
| Oxidation | KMnO₄, H₂O, 80°C | 85 |
| Alkylation | Chloroacetyl chloride, Et₃N | 72 |
| Amidation | Aniline, DMF, 60°C | 68 |
Microwave-assisted synthesis has been explored for analogous compounds, reducing reaction times from hours to minutes while maintaining yields >75%.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poor aqueous solubility (<0.1 mg/mL) . Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 8–12 hours in neutral buffers .
ADME Profiling
Predicted pharmacokinetic parameters (using SwissADME):
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Absorption: High gastrointestinal permeability (LogP = 2.1).
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Metabolism: Susceptible to cytochrome P450 3A4-mediated oxidation.
Applications and Future Directions
Drug Development
This compound’s dual inhibitory activity positions it as a lead candidate for dual-action antidiabetic/anticancer agents. Structural modifications, such as replacing the methoxy group with halogens, could enhance potency and bioavailability .
Chemical Biology
Its tetrahydropyrazine-dione core serves as a versatile scaffold for developing fluorescence probes targeting NAD(P)H-dependent enzymes .
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